(3S,4S)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom at the 3rd position and a methyl group at the 1st position of the piperidine ring, along with an amine group at the 4th position. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-3-fluoro-1-methyl-piperidin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Fluorination: The introduction of the fluorine atom at the 3rd position is achieved through a selective fluorination reaction. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methylation: The methyl group is introduced at the 1st position using methylating agents like methyl iodide or dimethyl sulfate.
Amine Introduction: The amine group at the 4th position can be introduced through reductive amination or other suitable amination reactions.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of (3S,4S)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the piperidine ring or the amine group, leading to various reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Receptor Binding: It can bind to specific receptors in biological systems, aiding in the study of receptor-ligand interactions.
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its piperidine structure.
Diagnostic Tools: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Material Science: The compound finds applications in the development of new materials with unique properties, such as polymers and coatings.
Agriculture: It can be used in the synthesis of agrochemicals that protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of (3S,4S)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances its binding affinity to receptors or enzymes, while the piperidine ring provides structural stability. The compound can modulate the activity of neurotransmitters, enzymes, or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(3S,4S)-3-fluoro-1-methyl-piperidin-4-amine: The free base form without the dihydrochloride salt.
(3S,4S)-3-chloro-1-methyl-piperidin-4-amine: A similar compound with a chlorine atom instead of fluorine.
(3S,4S)-3-fluoro-1-ethyl-piperidin-4-amine: A derivative with an ethyl group instead of a methyl group.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom at the 3rd position provides unique electronic properties, enhancing its reactivity and binding affinity.
Dihydrochloride Salt: The dihydrochloride form improves its solubility and stability, making it more suitable for certain applications.
Properties
IUPAC Name |
(3S,4S)-3-fluoro-1-methylpiperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2.2ClH/c1-9-3-2-6(8)5(7)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-,6-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEKNKNLDNWJGD-USPAICOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]([C@H](C1)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.